

Application of AT-035 in congenital tooth agenesis research

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Compound of Interest

Compound Name: AT-035

Cat. No.: B11931021

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An emerging therapeutic candidate, TRG-035, is currently under investigation for its potential to regenerate teeth, offering a promising avenue for treating congenital tooth agenesis. This monoclonal antibody targets the Uterine Sensitization-Associated Gene-1 (USAG-1), a protein that inhibits tooth development. By neutralizing USAG-1, TRG-035 aims to reactivate dormant tooth buds and stimulate the growth of new teeth.

Mechanism of Action

TRG-035 functions by blocking the inhibitory action of the USAG-1 protein. USAG-1 is known to suppress two critical signaling pathways essential for tooth development: the Bone Morphogenetic Protein (BMP) and Wnt pathways. By binding to USAG-1, TRG-035 prevents its interaction with these pathways, effectively "releasing the brake" on tooth formation and allowing for the natural growth of teeth.^{[1][2][3][4]} Preclinical studies in mice and ferrets have demonstrated that a single administration of a USAG-1-neutralizing antibody can lead to the development of fully functional teeth.^{[2][4]}

Application in Congenital Tooth Agenesis Research

Congenital tooth agenesis, the developmental absence of one or more teeth, is a common craniofacial anomaly. Research into TRG-035 and similar USAG-1 inhibitors provides a novel therapeutic strategy for this condition. By targeting the underlying molecular mechanisms that govern tooth development, these therapies may offer a biological solution to replace missing teeth, as an alternative to traditional prosthetics like dentures or implants.^{[1][2]}

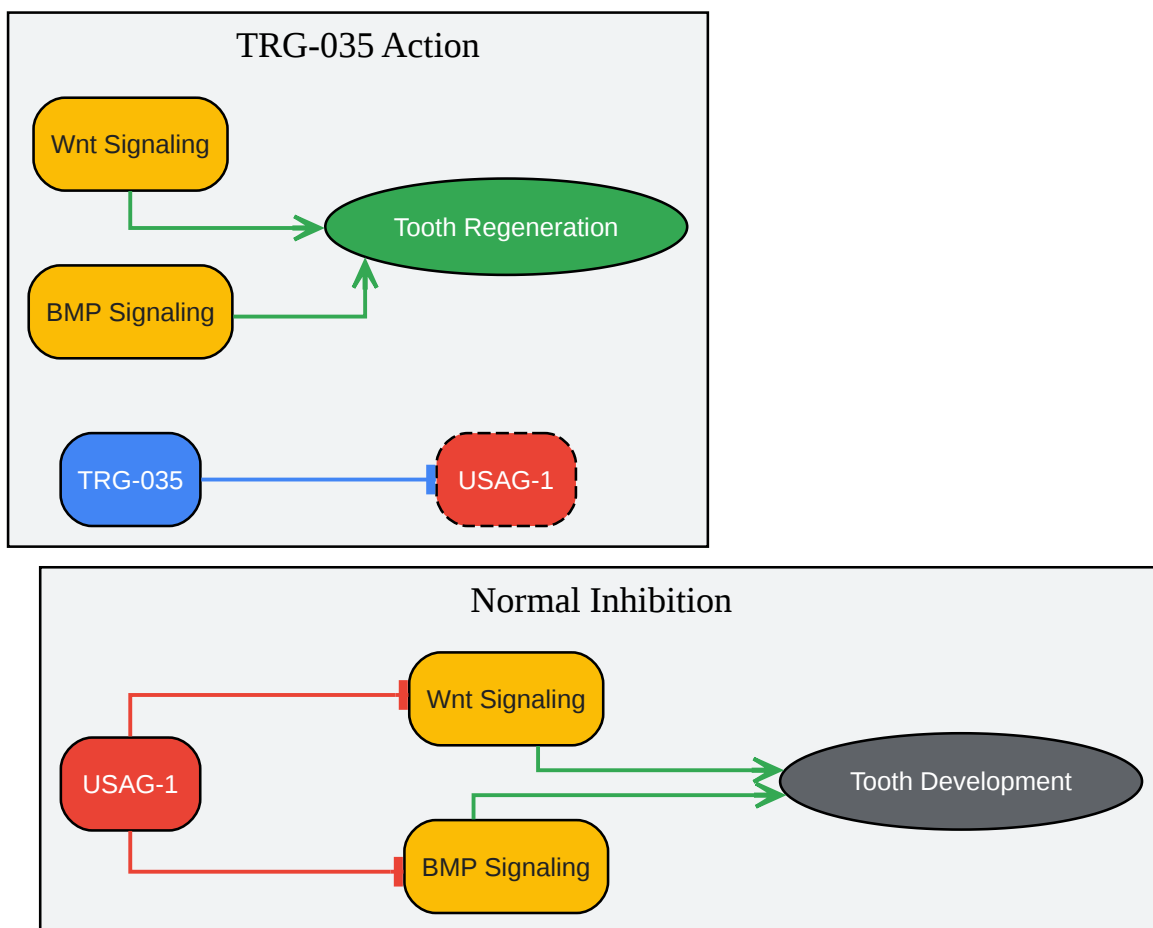
Clinical Development

A Phase 1 clinical trial for TRG-035 was initiated in September 2024 at Kyoto University Hospital in Japan.^{[1][3]} The primary objective of this initial trial is to assess the safety and tolerability of the drug in adult males who are missing at least one tooth.^{[1][5]} If the treatment proves safe, future trials are planned to evaluate its efficacy in children with congenital tooth agenesis.^{[5][6]} The anticipated commercial availability of this treatment, pending successful clinical trials, is around 2030.^{[2][7]}

Quantitative Data from Clinical Trials

Parameter	Details	References
Drug Candidate	TRG-035	^{[1][2][7]}
Mechanism	Monoclonal antibody targeting USAG-1	^{[1][2][3]}
Trial Phase	Phase 1	^{[1][3]}
Start Date	September 2024	^{[1][3]}
Location	Kyoto University Hospital, Japan	^{[1][5]}
Study Population	30 adult males (ages 30-64) missing at least one tooth	^{[1][5]}
Administration	Intravenous injection	^{[2][7]}
Primary Endpoint	Safety and tolerability	^{[1][5]}
Secondary Endpoint	Signs of tooth regeneration	^[3]

Signaling Pathway of TRG-035 in Tooth Regeneration



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TRG-035 mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Evaluation of a USAG-1 Inhibitor in a Mouse Model of Congenital Tooth Agenesis

1. Objective: To assess the efficacy of a USAG-1 inhibiting antibody in promoting tooth regeneration in a mouse model of congenital tooth agenesis (e.g., *Msx1* knockout mice).

2. Materials:

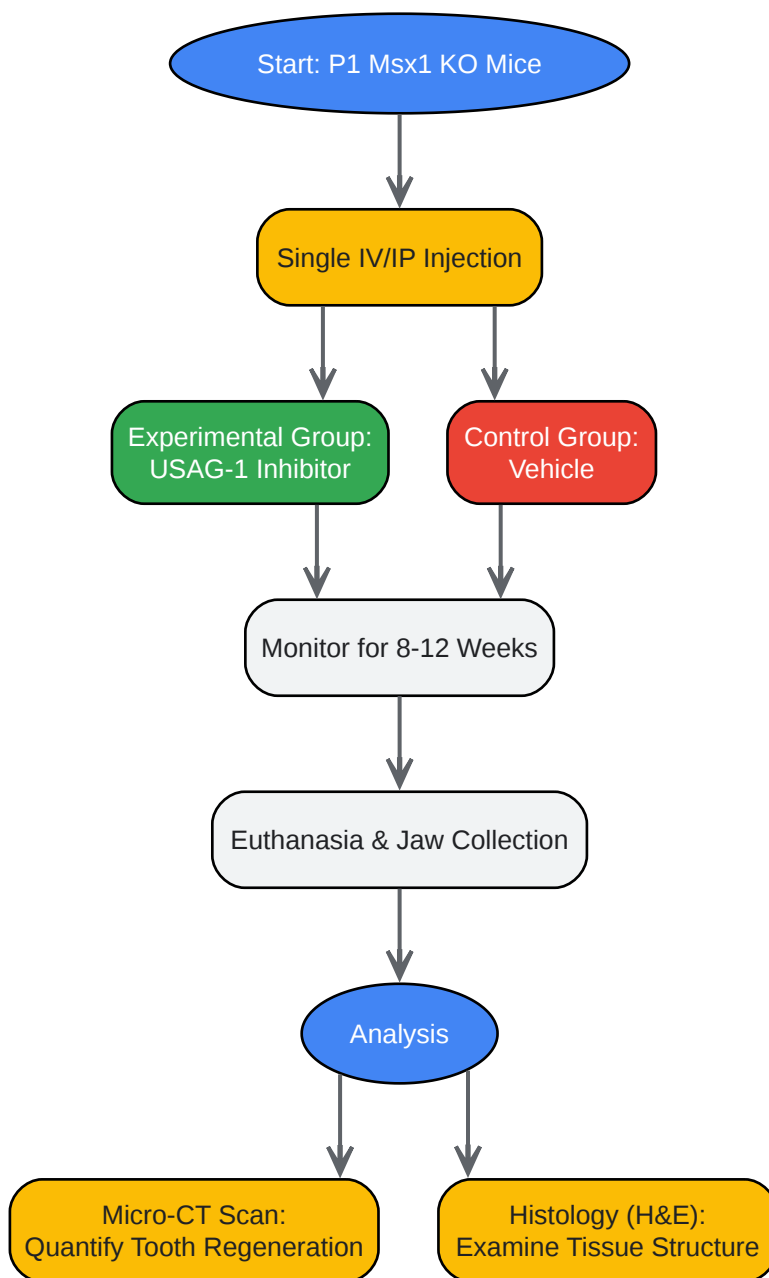
- *Msx1* knockout mice (or other suitable model of tooth agenesis)
- USAG-1 inhibiting monoclonal antibody (e.g., a murine equivalent of TRG-035)

- Vehicle control (e.g., sterile phosphate-buffered saline)
- Micro-computed tomography (micro-CT) scanner
- Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, H&E stain)

3. Methods:

- Animal Dosing:
- At postnatal day 1 (P1), administer a single intravenous or intraperitoneal injection of the USAG-1 inhibitor to the experimental group of Msx1 knockout pups.
- Administer an equivalent volume of vehicle control to the control group.
- Monitoring:
- Monitor the animals for any adverse effects.
- At 8-12 weeks of age, euthanize the animals and collect the mandibles and maxillae.
- Micro-CT Analysis:
- Scan the collected jaws using a micro-CT scanner to visualize and quantify tooth formation.
- Analyze the number, size, and morphology of any regenerated teeth.
- Histological Analysis:
- Decalcify the jaws in a suitable decalcifying solution.
- Process the tissues for paraffin embedding and sectioning.
- Stain the sections with Hematoxylin and Eosin (H&E) to examine the cellular structure of the regenerated teeth and surrounding tissues.

Experimental Workflow for Preclinical Evaluation



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Preclinical evaluation workflow.

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